molecular formula C15H22N2O2 B10950477 5-tert-butyl-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

5-tert-butyl-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B10950477
M. Wt: 262.35 g/mol
InChI Key: XNZAQYOKLYRATD-UHFFFAOYSA-N
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Description

N~3~-ALLYL-5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the benzisoxazole family This compound is characterized by its unique structure, which includes an allyl group, a tert-butyl group, and a tetrahydrobenzisoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-ALLYL-5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzisoxazole Core: The initial step involves the cyclization of a suitable precursor to form the benzisoxazole core. This can be achieved through a cyclization reaction using reagents such as hydroxylamine and a suitable aldehyde or ketone.

    Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction. This step typically involves the use of an allyl halide and a base, such as sodium hydride, to facilitate the substitution reaction.

    Addition of the Tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction. This step requires the use of a tert-butyl halide and a Lewis acid catalyst, such as aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved through an amidation reaction using a suitable amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of N3-ALLYL-5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~3~-ALLYL-5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the allyl and tert-butyl positions, using suitable nucleophiles and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Allyl halides, tert-butyl halides, and various nucleophiles and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield simpler, reduced forms of the compound.

Scientific Research Applications

N~3~-ALLYL-5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N3-ALLYL-5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, modulating their activity, and affecting cellular processes. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N~3~-ALLYL-5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    Benzisoxazole Derivatives: Compounds with similar benzisoxazole cores but different substituents.

    Allyl-Substituted Compounds: Compounds with allyl groups attached to different core structures.

    Tert-Butyl-Substituted Compounds: Compounds with tert-butyl groups attached to various core structures.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

5-tert-butyl-N-prop-2-enyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C15H22N2O2/c1-5-8-16-14(18)13-11-9-10(15(2,3)4)6-7-12(11)19-17-13/h5,10H,1,6-9H2,2-4H3,(H,16,18)

InChI Key

XNZAQYOKLYRATD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)NCC=C

Origin of Product

United States

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